3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine
Description
The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine is a structurally complex heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring via a methylene bridge and a 5-fluoropyridine moiety. Its key structural components include:
- A triazolo[4,3-b]pyridazine core, known for its electron-deficient nature and pharmacological relevance.
- A cyclopropyl group attached to the triazole ring, which enhances steric and electronic effects.
- A 5-fluoropyridine substituent, where the fluorine atom improves metabolic stability and binding affinity in biological systems .
This compound’s structural complexity enables diverse interactions with biological targets, making it a candidate for drug discovery, particularly in oncology and infectious diseases .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-7-14(8-21-9-15)19(27)25-6-5-12(10-25)11-28-17-4-3-16-22-23-18(13-1-2-13)26(16)24-17/h3-4,7-9,12-13H,1-2,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHVMPXNPIEASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC(=CN=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine involves multiple steps:
Formation of the triazolopyridazine core: : This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the cyclopropyl group: : Done via cyclopropanation reactions using diazo compounds or other cyclopropane sources.
Construction of the pyrrolidine ring: : This part is synthesized through amine alkylation reactions.
Final assembly: : Involves the coupling of the intermediates through nucleophilic substitution or condensation reactions, with careful control of reaction conditions to ensure the integrity of the fluorine and triazolopyridazine structures.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes for scalability, including:
Catalyst usage: : To increase reaction efficiency.
Optimized solvents: : To facilitate reactions and purifications.
Automated processes: : For large-scale production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the pyrrolidine ring.
Reduction: : Reduction reactions can modify the triazolopyridazine core or the carbonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate for oxidation.
Reducing agents: : Like lithium aluminium hydride for reduction reactions.
Bases and acids: : For catalyzing substitution reactions.
Major Products
The major products formed from these reactions depend on the specific part of the molecule being targeted, but could include various derivatives with modified functional groups.
Scientific Research Applications
3-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine has a broad range of applications:
Chemistry: : Used as a building block for creating more complex molecules, and as a reagent in chemical reactions.
Biology: : Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: : Investigated for use in drug development, particularly for its potential roles in treating various diseases.
Industry: : Utilized in the creation of specialized materials and as a potential pharmaceutical ingredient.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact mechanism often involves:
Molecular docking: : Where the compound fits into a specific pocket of a target protein.
Signal transduction pathways: : Influencing pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its specific combination of functional groups. Key structural analogs and their differences are summarized below:
| Compound Name | Structural Features | Unique Aspects | Biological Activity | Reference |
|---|---|---|---|---|
| 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine | Triazolo-pyridazine core, cyclopropyl, pyrrolidine, 5-fluoropyridine | Fluorine enhances metabolic stability; pyrrolidine improves solubility | Anticancer, antimicrobial (predicted) | |
| 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine | Piperazine instead of pyrrolidine; lacks fluoropyridine | Piperazine confers basicity and CNS penetration | Central nervous system (CNS) activity | |
| 5-Fluoro-2-(piperidin-1-yl)pyrimidine | Piperidine ring; pyrimidine core | Different core structure (pyrimidine vs. triazolo-pyridazine) | Varied kinase inhibition profiles | |
| 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Methyl substituents on triazole | Simpler substituents; no fluorinated rings | Antimicrobial activity | |
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine | Naphthalene sulfonyl group; piperazine | Bulky sulfonyl group enhances target specificity | Anticancer (e.g., kinase inhibition) | |
| 7-cyclobutyl-3-(2,6-difluorophenyl)-1,2,4-triazolo(4,3-b)pyridazine | Difluorophenyl substitution; cyclobutyl | Increased lipophilicity from difluorophenyl | CNS-targeted activity |
Key Structural Insights :
- The 5-fluoropyridine moiety in the target compound distinguishes it from analogs with non-fluorinated aromatic rings, likely improving binding to enzymes like kinases or proteases .
Pharmacological Activity Comparison
The biological activity of triazolo-pyridazine derivatives is highly dependent on substituent modifications:
- Anticancer Potential: Fluorinated analogs (e.g., the target compound) show enhanced cytotoxicity in vitro compared to non-fluorinated derivatives, likely due to improved DNA intercalation or topoisomerase inhibition .
- Antimicrobial Activity : Compounds with methyl or sulfonyl groups (e.g., 6-methyl-triazolo-pyridazines) exhibit broad-spectrum antimicrobial effects, whereas the target compound’s fluoropyridine may target resistant bacterial strains .
- CNS Activity : Piperazine-containing analogs demonstrate blood-brain barrier penetration, whereas the target compound’s pyrrolidine and fluoropyridine may limit CNS uptake, redirecting its utility to peripheral targets .
Biological Activity
The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-5-fluoropyridine represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of the Compound
The compound's structure features a triazolo-pyridazine core, which is known for its diverse biological activities. The presence of fluorine and a pyrrolidine moiety suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may act as an inhibitor of certain kinases or enzymes involved in cancer proliferation and other pathological processes. The binding affinity and specificity are crucial for its efficacy in therapeutic applications.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of related triazolo-pyridazine derivatives against various cancer cell lines. For instance, a study reported that a similar compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM . This indicates that modifications in the compound structure can lead to enhanced biological activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the introduction of specific substituents, such as fluorine at certain positions on the pyridine ring, can significantly enhance the cytotoxic properties of these compounds . This highlights the importance of molecular design in developing effective anticancer agents.
Case Studies
- C-Met Kinase Inhibition : A study evaluated various triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase, a target implicated in tumor growth and metastasis. The most promising derivative exhibited an IC50 comparable to established inhibitors . This suggests that our compound may also possess similar inhibitory properties.
- Apoptosis Induction : Research indicated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest . This property is crucial for developing therapies aimed at promoting cancer cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
